
1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. QNZ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit significant protection against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This property is attributed to quinoline derivatives containing polar substituents, which enable them to adsorb effectively on metal surfaces (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocycles and Natural Products
Quinoline derivatives are pivotal in the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives, serving as versatile synthetic intermediates. Their unique reactivity facilitates the enantioselective preparation of highly functionalized compounds, which is central to synthetic chemistry. This has led to their employment as building blocks for the preparation of a variety of biologically interesting bicyclic compounds, highlighting their utility in medicinal chemistry and drug discovery (Negri, Kascheres, & Kascheres, 2004).
Optical Sensors and Biological Activity
Quinoline derivatives play a crucial role in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. Beyond sensing applications, these derivatives have a range of biological and medicinal applications, underscoring their significance in the development of new diagnostic tools and therapeutic agents (Jindal & Kaur, 2021).
Optoelectronic Materials
The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for the creation of novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the broad applicability of quinoline derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-5-4-8-17-15(10)19-16(21)12-9-18-13-7-3-2-6-11(13)14(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFPVUPQOPQTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)
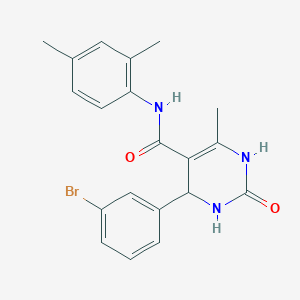
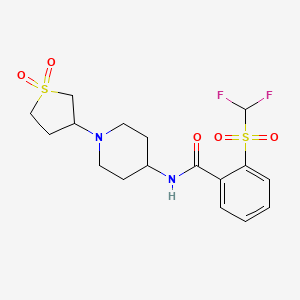
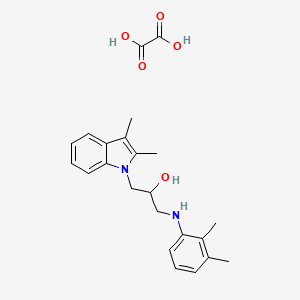
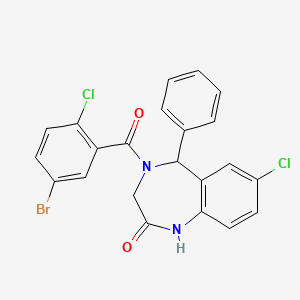
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)
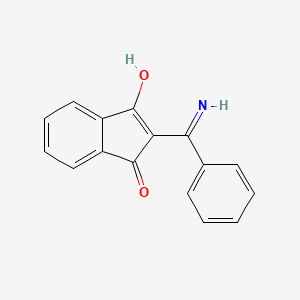
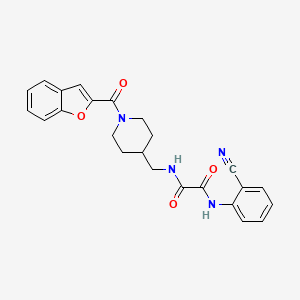
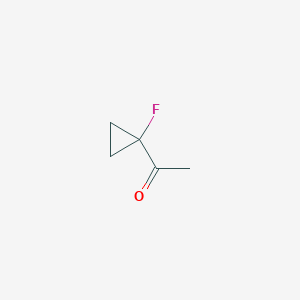
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)
